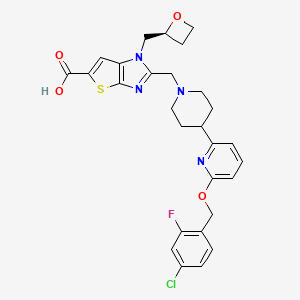
GLP-1R agonist 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLP-1R agonist 5 is a compound that targets the glucagon-like peptide-1 receptor (GLP-1R). This receptor is a class B G-protein coupled receptor primarily expressed in pancreatic β-cells. Activation of GLP-1R by its agonists, such as this compound, stimulates insulin secretion and promotes β-cell survival and proliferation. This compound has shown promise in the treatment of metabolic diseases, including type 2 diabetes and obesity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GLP-1R agonist 5 involves a combinatorial peptide screening approach coupled with chemical exploration. One of the synthetic routes includes the modification of the N-terminal domain of GLP-1 variants. For instance, a highly active GLP-1 analogue was synthesized by replacing the native glutamate residue with cysteic acid . The reaction conditions typically involve peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and subsequent chemical modifications.
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant expression followed by chemical modifications. A semisynthesis protocol involves the recombinant expression of the linear peptide, followed by the attachment of a polyethylene glycol (PEG)-fatty acid staple in a subsequent chemical reaction step .
Análisis De Reacciones Químicas
Types of Reactions
GLP-1R agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s stability and activity.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide structure.
Substitution: Amino acid substitution is a common modification to enhance the peptide’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions. The reaction conditions often involve controlled pH, temperature, and solvent systems to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include modified GLP-1R agonist peptides with enhanced stability, activity, and specificity for the GLP-1 receptor .
Aplicaciones Científicas De Investigación
GLP-1R agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used in the study of peptide-receptor interactions and the development of novel peptide-based therapeutics.
Biology: Investigated for its role in regulating glucose homeostasis, insulin secretion, and β-cell proliferation.
Medicine: Clinically evaluated for the treatment of type 2 diabetes, obesity, and other metabolic disorders. .
Mecanismo De Acción
GLP-1R agonist 5 exerts its effects by binding to the GLP-1 receptor, which is widely expressed in pancreatic β-cells and other tissues. Upon binding, it activates the receptor, leading to the stimulation of insulin secretion, inhibition of glucagon release, and promotion of β-cell proliferation and survival. The molecular targets and pathways involved include the activation of G-protein coupled signaling pathways, which enhance glucose-dependent insulin secretion and improve glucose homeostasis .
Comparación Con Compuestos Similares
GLP-1R agonist 5 can be compared with other similar compounds, such as:
Exenatide: A GLP-1R agonist used for the treatment of type 2 diabetes. It has a shorter half-life compared to this compound.
Liraglutide: Another GLP-1R agonist with a longer half-life and additional benefits in weight management.
Semaglutide: A long-acting GLP-1R agonist with robust effects on glycemic control and weight reduction.
Tirzepatide: A dual GIP/GLP-1 receptor co-agonist that has shown superior efficacy in reducing blood glucose levels and body weight compared to selective GLP-1R agonists
This compound is unique in its specific modifications and enhanced stability, making it a promising candidate for further therapeutic development.
Propiedades
Fórmula molecular |
C28H28ClFN4O4S |
|---|---|
Peso molecular |
571.1 g/mol |
Nombre IUPAC |
2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C28H28ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-5,12-13,17,20H,6-11,14-16H2,(H,35,36)/t20-/m0/s1 |
Clave InChI |
XDUHBKWWVVXGIF-FQEVSTJZSA-N |
SMILES isomérico |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O |
SMILES canónico |
C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Leu3]-Oxytocin](/img/structure/B12424048.png)
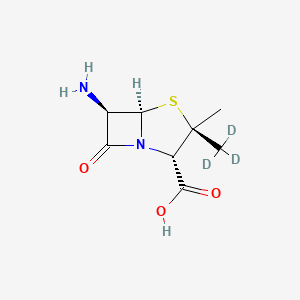
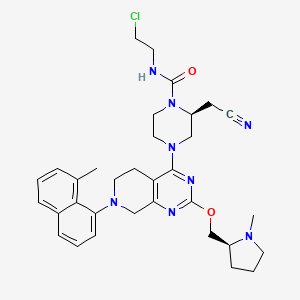
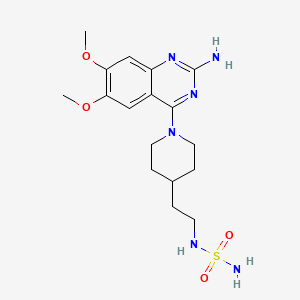
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
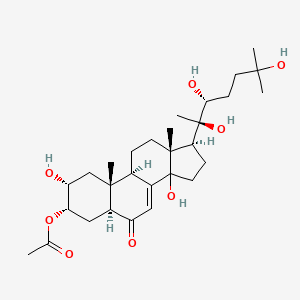
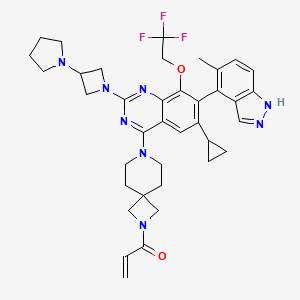
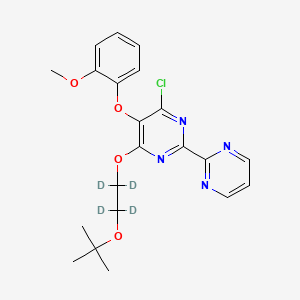

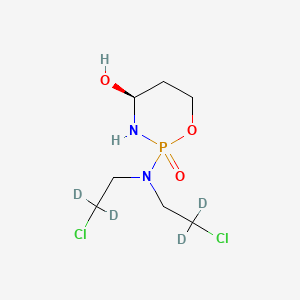
![N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide;hydrochloride](/img/structure/B12424117.png)
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
